molecular formula C16H16N2O3 B1242454 Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)- CAS No. 593235-02-0

Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-

Cat. No. B1242454
CAS RN: 593235-02-0
M. Wt: 284.31 g/mol
InChI Key: BTUUUXQHYCECEX-UHFFFAOYSA-N
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Description

Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)- is a natural product found in Pterocella vesiculosa with data available.

Scientific Research Applications

  • Anticancer Potential :

    • Pyrido[2,3-b]indolizine derivatives have demonstrated effectiveness against colorectal cancer (CRC) cell lines. Certain derivatives, like 4-(3,4)-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile, were active against all tested CRC cell lines at concentrations non-toxic to fibroblast cultures. These compounds can influence cell-cycle progression, with treated cells accumulating in the S- and G2/M-phase. Hydroxyl groups at specific positions on the aromatic substituents are crucial for this activity (Boot et al., 2014).
  • Synthetic Methodologies :

    • The synthesis of indolizines, including Pyrido[4,3-b]indolizine derivatives, has been explored through various methods. For instance, pyridinium ethoxycarbonyl-(3-oxocyclohexen-1-yl)methylides have been used to afford ethyl 10-oxo-7,8,9,10-tetrahydropyrido[2,1-a]isoindole-6-carboxylates, demonstrating the versatility of these compounds in synthesis (Tamura et al., 1975).
  • Pharmacological Activities :

    • Some derivatives of Pyrido[4,3-b]indolizine have been tested for various pharmacological activities. For example, certain compounds showed antibacterial activities against Staphylococcus aureus and moderate antifungal activity against Candida albicans (Geffken et al., 2011).
    • Additionally, 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, derived from Pyrido[4,3-b]indolizine, have shown promising antineoplastic properties in vitro and in vivo (Nguyen et al., 1990).
  • Chemical Synthesis and Analysis :

    • The chemical synthesis of various Pyrido[4,3-b]indolizine derivatives has been a subject of study, revealing the compound's potential in developing new chemical entities. This includes the exploration of different routes for synthesizing these derivatives and analyzing their chemical structures (Sainsbury et al., 1982).

properties

CAS RN

593235-02-0

Product Name

Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

8-methoxy-1-(2-methylpropyl)pyrido[4,3-b]indolizine-5,7-dione

InChI

InChI=1S/C16H16N2O3/c1-9(2)6-11-15-10(4-5-17-11)16(20)12-7-13(19)14(21-3)8-18(12)15/h4-5,7-9H,6H2,1-3H3

InChI Key

BTUUUXQHYCECEX-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC=CC2=C1N3C=C(C(=O)C=C3C2=O)OC

Canonical SMILES

CC(C)CC1=NC=CC2=C1N3C=C(C(=O)C=C3C2=O)OC

synonyms

pterocellin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-
Reactant of Route 2
Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-
Reactant of Route 3
Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-
Reactant of Route 4
Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-
Reactant of Route 5
Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-
Reactant of Route 6
Reactant of Route 6
Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-

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